Sulfallate-d10
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Overview
Description
Sulfallate-d10, also known as N,N-(Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propen-1-yl Ester, is an isotopically labeled compound used primarily in scientific research. It is a derivative of Sulfallate, a compound known for its applications in various fields such as chemistry and biology. The molecular formula of this compound is C8H4D10ClNS2, and it has a molecular weight of 233.85 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfallate-d10 involves the incorporation of deuterium atoms into the Sulfallate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfallate-d10 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Sulfallate-d10 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways, reaction mechanisms, and environmental analysis. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in environmental analysis to detect and quantify pollutants
Mechanism of Action
The mechanism of action of Sulfallate-d10 involves its interaction with specific molecular targets and pathways. The deuterium atoms in this compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This isotopic effect is particularly useful in studies of enzyme-catalyzed reactions and metabolic pathways .
Comparison with Similar Compounds
Sulfallate-d10 is unique due to its isotopic labeling with deuterium. Similar compounds include:
Sulfallate: The non-deuterated version of this compound, used in similar applications but without the isotopic labeling.
Other Deuterated Compounds: Various other compounds labeled with deuterium, used for similar purposes in scientific research.
This compound stands out due to its specific labeling, which provides unique advantages in studies requiring detailed analysis of reaction mechanisms and metabolic pathways.
Properties
CAS No. |
1794760-34-1 |
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Molecular Formula |
C8H14ClNS2 |
Molecular Weight |
233.838 |
IUPAC Name |
2-chloroprop-2-enyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C8H14ClNS2/c1-4-10(5-2)8(11)12-6-7(3)9/h3-6H2,1-2H3/i1D3,2D3,4D2,5D2 |
InChI Key |
XJCLWVXTCRQIDI-IZUSZFKNSA-N |
SMILES |
CCN(CC)C(=S)SCC(=C)Cl |
Synonyms |
N,N-(Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propen-1-yl Ester; (Diethyl-d10)dithiocarbamic Acid 2-Chloroallyl Ester; (Diethyl-d10)carbamodithioic Acid 2-Chloro-2-propenyl Ester; 2-Chlorallyl (Diethyl-d10)dithiocarbamate; 2-Chloroallyl N,N-(Dieth |
Origin of Product |
United States |
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